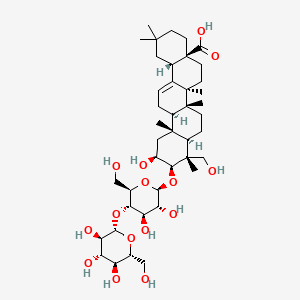

Bayogenin 3-O-cellobioside

説明

Structure

2D Structure

特性

CAS番号 |

92622-05-4 |

|---|---|

分子式 |

C42H68O15 |

分子量 |

813 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C42H68O15/c1-37(2)11-13-42(36(52)53)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)57-35-31(51)29(49)32(24(18-44)55-35)56-34-30(50)28(48)27(47)23(17-43)54-34/h7,21-35,43-51H,8-19H2,1-6H3,(H,52,53)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1 |

InChIキー |

GQPGGSOQFNPVJI-XXRVHFCASA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

異性体SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

製品の起源 |

United States |

Discovery and Advanced Characterization of Bayogenin 3 O Cellobioside in Rice

Historical Context of Saponin (B1150181) Identification in Monocotyledonous Plants, with Emphasis on Rice

Saponins (B1172615), a diverse group of glycosylated triterpenoids or steroids, are secondary metabolites widely distributed throughout the plant kingdom. nih.gov Historically, they have been more commonly associated with dicotyledonous plants, with monocots like rice considered relatively poor in triterpenoids. nih.govbiorxiv.org The primary role of saponins in plants is believed to be in defense against pathogens and herbivores. pnas.orgfrontiersin.org

While some monocots, such as oats (Avena spp.), are known to produce unique antimicrobial saponins like avenacins, the identification of saponins in rice is a more recent development. nih.govbiorxiv.org For a long time, research into rice's chemical defenses focused on other classes of compounds. However, the advent of more sensitive analytical techniques has enabled a deeper exploration of the rice metabolome, leading to the discovery of previously undetected compounds. d-nb.info This has shifted the understanding of rice biochemistry, revealing its capability to synthesize complex defensive molecules like Bayogenin (B190646) 3-O-cellobioside. nih.govbiorxiv.orgnih.gov This particular saponin was identified as a novel anti-blast metabolite produced by rice in response to infection by the fungus Pyricularia oryzae. biorxiv.orgbiorxiv.org

Methodologies Employed for the Initial Discovery and Subsequent Confirmation

The discovery and confirmation of Bayogenin 3-O-cellobioside in rice were made possible by the application of sophisticated analytical and comparative techniques.

Advanced Metabolomic Profiling Techniques (e.g., HPLC, QTOF-UPHPLC, LC-MS, NMR)

Advanced metabolomic profiling has been central to the identification of this compound in rice. nih.govbiorxiv.orgnih.gov These methods allow for the separation, detection, and identification of a vast number of metabolites within a biological sample. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for separating complex mixtures. mdpi.com When coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), HPLC becomes a powerful tool for saponin analysis. mdpi.commdpi.com

Quadrupole Time-of-Flight Ultra-Performance Liquid Chromatography (QTOF-UPHPLC) offers high resolution and mass accuracy, which is crucial for identifying unknown compounds. biorxiv.orgresearchgate.net This technique was specifically used in the metabolomic analysis of rice infected with P. oryzae, leading to the identification of this compound. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) are highly sensitive and selective, making them ideal for identifying and quantifying saponins in complex extracts. creative-proteomics.comjst.go.jp LC-MS provides molecular weight information, while MS/MS provides structural fragments, aiding in the unequivocal identification of compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for structural elucidation of novel compounds. nih.govunmul.ac.id 1D and 2D NMR experiments provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry, which is essential for confirming the identity of complex molecules like glycosylated triterpenoids. scielo.bracs.org

The table below summarizes the key analytical techniques and their roles in the study of this compound.

| Analytical Technique | Role in Analysis | Key Findings |

| HPLC | Separation of metabolites in rice extracts. mdpi.com | Enabled the initial fractionation of compounds for further analysis. |

| QTOF-UPHPLC | High-resolution separation and mass detection of metabolites. nih.govbiorxiv.org | Identified a novel saponin, this compound, in infected rice. nih.gov |

| LC-MS/MS | Identification and structural characterization of saponins. jst.go.jpnih.gov | Confirmed the molecular formula and fragmentation pattern of the compound. |

| NMR | Complete structural elucidation of the isolated compound. nih.govunmul.ac.id | Determined the precise structure of this compound. |

Comparative Metabolomics in Differential Rice Cultivars

Comparative metabolomics has been instrumental in understanding the role of this compound in rice defense. Studies have compared the metabolic profiles of different rice cultivars, including both susceptible and resistant varieties, before and after infection with the rice blast fungus, P. oryzae. nih.govbiorxiv.org

This approach revealed that while present in both types of cultivars upon infection, the levels of this compound were significantly higher in resistant cultivars. nih.govbiorxiv.org For instance, one study reported that the levels of this saponin were approximately 1000-fold higher in the completely resistant cultivar Pi-gm compared to moderately resistant cultivars. nih.gov This strong correlation between the accumulation of this compound and the degree of resistance suggests its direct involvement in the plant's defense response. nih.govnih.gov

The table below presents a simplified representation of findings from comparative metabolomic studies on different rice cultivars.

| Rice Cultivar Type | Lineage | Response to P. oryzae Infection | Relative Level of this compound |

| Susceptible (e.g., CO39, NPB, LTH) | Indica & Japonica | Shows disease symptoms. nih.gov | Low accumulation. nih.govbiorxiv.org |

| Resistant (e.g., Pi-gm, Pi-4B, Pi-B) | Indica & Japonica | Shows resistance to the pathogen. nih.gov | High accumulation, directly correlating with resistance level. nih.govbiorxiv.orgnih.gov |

Structural Elucidation Research Paradigms for Glycosylated Triterpenoids

The structural elucidation of glycosylated triterpenoids like this compound is a multi-step process that combines various analytical techniques. The general paradigm involves:

Extraction and Isolation : The initial step involves extracting crude metabolites from the plant material, followed by purification using chromatographic techniques to isolate the pure compound. nih.govscielo.br

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the isolated compound. acs.orgacs.org Tandem MS (MS/MS) helps in identifying the aglycone and sugar moieties by analyzing the fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most critical step for determining the complete 3D structure. unmul.ac.id

1D NMR (¹H and ¹³C) : Provides information on the number and types of protons and carbons present in the molecule. unmul.ac.id

2D NMR (COSY, HSQC, HMBC, ROESY) : These experiments establish the connectivity between atoms. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the linkage points between the sugar units and the aglycone. acs.orgacs.org

Chemical Methods : Acid hydrolysis can be used to cleave the glycosidic bonds, allowing for the separate analysis and identification of the aglycone (the triterpenoid (B12794562) part) and the sugar components.

This combined approach allows for the unambiguous determination of the complex structures of these natural products. acs.org

Uniqueness of this compound as a Rice Saponin

The discovery of this compound in rice is significant for several reasons. nih.govbiorxiv.org Firstly, it challenged the long-held view that monocots like rice are poor in triterpenoids. nih.gov This finding indicates that rice possesses the genetic and biochemical machinery to produce complex saponins, particularly under specific conditions like pathogen attack. biorxiv.org

Secondly, this compound is considered a novel saponin for rice. nih.govresearchgate.net While other saponins are known from other monocots like oats, this specific compound's identification in Oryza sativa was a first. nih.govbiorxiv.org Its production is induced by infection with the rice blast fungus, suggesting it is a key component of the plant's inducible defense system. nih.gov The direct correlation between its concentration and the level of disease resistance across different cultivars further underscores its importance in plant immunity. nih.govdntb.gov.ua

The structure of this compound consists of the triterpenoid aglycone, bayogenin, linked to a cellobiose (B7769950) (a disaccharide of two glucose units) sugar moiety at the O-3 position. nih.gov This glycosylation is critical for its biological activity. nih.govbiorxiv.org

Biosynthesis and Metabolic Pathways of Bayogenin 3 O Cellobioside

Enzymatic Pathways Involved in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The synthesis of triterpenoid saponins (B1172615) like Bayogenin (B190646) 3-O-cellobioside is catalyzed by several key enzyme families. The initial creation of the core triterpenoid skeleton is followed by decorative steps that add functional groups and sugar moieties, ultimately determining the compound's structure and biological activity. nih.gov

The first committed step in the biosynthesis of the oleanane-type triterpenoid backbone, from which bayogenin is derived, is the cyclization of 2,3-oxidosqualene (B107256). researchgate.net This reaction is catalyzed by β-amyrin synthase (bAS), a type of oxidosqualene cyclase (OSC). researchgate.netnih.gov This enzyme facilitates the formation of the pentacyclic triterpene, β-amyrin, which serves as the fundamental precursor for a vast array of saponins, including bayogenin. nih.govnih.gov The expression of β-amyrin synthase genes is often a critical regulatory point in the pathway. nih.gov For instance, in rice, the challenge with the blast fungus Pyricularia oryzae leads to the significant upregulation of β-amyrin synthase genes, correlating with the production of Bayogenin 3-O-cellobioside. nih.gov Similarly, studies in Glycyrrhiza glabra (liquorice) have shown that the expression of the β-amyrin synthase gene increases under drought stress. nih.gov

Following the formation of the sapogenin backbone (bayogenin), the final and crucial step in the biosynthesis of this compound is glycosylation. This reaction is mediated by UDP-dependent glycosyltransferases (UGTs). mdpi.com These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the aglycone. oup.com In the case of this compound, a cellobiose (B7769950) unit is attached to the C-3 hydroxyl group of the bayogenin molecule.

Glycosylation is not merely a decorative step; it is essential for the biological activity of the saponin. mdpi.com Research has demonstrated that the glycosylated form, this compound, effectively inhibits the germination and appressorium formation of the rice blast fungus, whereas the non-glycosylated aglycone, bayogenin, shows no such activity. nih.gov The diversity of saponins within a plant is largely due to the action of various UGTs, which can add different sugars at different positions on the aglycone. oup.com In rice, a large number of putative UDP-GT genes are expressed exclusively during infection by P. oryzae, suggesting their role in producing defense-related glycosides like this compound. nih.govmdpi.com In the model legume Medicago truncatula, which also produces bayogenin, specific UGTs like UGT73K1 and UGT71G1 have been functionally characterized for their role in saponin biosynthesis. oup.com

| Enzyme Class | Precursor/Substrate | Product | Function in Pathway |

| β-amyrin Synthase (bAS) | 2,3-oxidosqualene | β-amyrin | Catalyzes the formation of the core pentacyclic triterpenoid skeleton. nih.govresearchgate.net |

| UDP-glycosyltransferase (UGT) | Bayogenin, UDP-sugars | This compound | Transfers a cellobiose moiety to the bayogenin aglycone, conferring biological activity. nih.govmdpi.com |

Regulation of this compound Biosynthesis in Response to Biotic Stress

The production of this compound is not constitutive but is instead tightly regulated and induced in response to external threats, particularly from pathogens.

Plants respond to pathogen attacks by undergoing significant changes in their metabolism, a process known as metabolomic reprogramming. nih.gov This involves the redirection of metabolic fluxes towards the synthesis of defense compounds. nih.gov The production of this compound in rice is a clear example of such reprogramming. nih.govmdpi.com In studies involving six different rice cultivars from both japonica and indica lineages, this compound was found to accumulate exclusively in response to infection by P. oryzae. nih.govcas.cz

Crucially, the level of accumulated this compound was found to directly correlate with the resistance level of the rice cultivar. nih.gov For example, the completely resistant cultivar Pi-gm showed approximately 1000-fold higher levels of the compound compared to moderately resistant cultivars. nih.govmdpi.com This suggests that the ability to rapidly synthesize and accumulate this saponin is a key component of rice immunity against the blast fungus. nih.gov This pathogen-induced accumulation is supported by the upregulation of key biosynthetic genes, including those for β-amyrin synthase and numerous UDP-GTs. nih.gov

| Rice Cultivar | Resistance Level | Relative this compound Accumulation (Post-Infection) |

| Pi-gm | Completely Resistant | Very High (~1000-fold higher than moderately resistant) nih.govmdpi.com |

| Pi-4b | Moderately Resistant | Moderate nih.govmdpi.com |

| Pi-b | Moderately Resistant | Moderate nih.govmdpi.com |

| CO39 | Susceptible | Low nih.gov |

| NPB | Susceptible | Low nih.gov |

The regulation of defense compound synthesis is intricately linked with plant hormone signaling networks. Phytohormones such as abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA) are key mediators of plant defense responses. nih.govfrontiersin.org These signaling molecules can modulate the expression of genes involved in secondary metabolite biosynthesis, including the triterpenoid saponin pathway. nih.govfrontiersin.org

Jasmonic Acid (JA): JA and its derivative, methyl jasmonate (MeJA), are well-known elicitors of triterpenoid saponin biosynthesis. cas.cz Studies have shown that JA signaling can upregulate the expression of β-amyrin synthase and other key pathway genes. cas.cz In maize, a specific UDP-glycosyltransferase has been shown to block the accumulation of jasmonates, linking UGT activity directly to JA signaling. nih.gov Transcriptome analysis in Dipsacus asperoides revealed that JA biosynthesis and signaling are associated with the production of triterpenoid saponins by activating the expression of biosynthetic genes. frontiersin.org

Salicylic Acid (SA): SA is another critical defense hormone that can influence saponin production. Treatment with SA has been reported to significantly increase the transcriptional expression level of β-amyrin synthase in Medicago truncatula and liquorice. nih.gov In cell cultures of Psammosilene tunicoides, SA treatment stimulated the expression of key enzyme genes like β-amyrin synthase, leading to increased saponin accumulation. frontiersin.org

Abscisic Acid (ABA): ABA, often known as a stress hormone, also plays a role in regulating secondary metabolism. nih.gov In Panax quinquefolium, the promoter of the HMGR gene, a rate-limiting enzyme in the triterpenoid pathway, contains ABA-responsive elements, and ABA treatment was found to increase the expression of this gene and the accumulation of certain ginsenosides (B1230088) (triterpenoid saponins). nih.govmdpi.com In Calendula officinalis hairy roots, ABA acted as an efficient elicitor for the biosynthesis of oleanolic acid (a triterpenoid) and the release of its saponins. nih.gov

Given that this compound production is a defense response to a pathogen, it is highly probable that its biosynthesis is regulated by the complex crosstalk between JA, SA, and ABA signaling pathways, which integrate the perception of the pathogen threat into a coordinated metabolic defense. nih.gov

Genetic Basis of this compound Production

The capacity of a plant to produce this compound is encoded in its genome. Research in both rice and model plants has begun to uncover the specific genes responsible. In rice, analysis of the genome has identified 6 putative β-amyrin synthase genes and 145 putative UDP-GTs. nih.govmdpi.com RNA sequencing of rice plants infected with P. oryzae revealed that two β-amyrin synthase genes and 106 UDP-GTs were specifically expressed during the infection, providing strong evidence for their involvement in the synthesis of this compound. nih.govmdpi.com

Studies in the model legume Medicago truncatula provide further insight into the genetic architecture of triterpenoid saponin biosynthesis. This plant produces several sapogenins, including bayogenin. nih.gov Genetic mapping has shown that many genes involved in triterpene metabolism are located on chromosome 4. nih.gov Functional genomics studies have identified specific genes, such as CYP93E2, which encodes a cytochrome P450 enzyme. Knocking out CYP93E2 in M. truncatula completely suppresses the production of soyasaponins and diverts the metabolic flux towards the synthesis of hemolytic sapogenins like bayogenin, demonstrating its key role as a genetic switch in the pathway. frontiersin.org While the specific genes for bayogenin synthesis in rice have not been functionally characterized to this level of detail, the findings in M. truncatula provide a valuable genetic framework for understanding the production of this compound. nih.govfrontiersin.org

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthesis of the complex saponin this compound involves multiple enzymatic steps, orchestrated by genes often organized into biosynthetic gene clusters. Research in rice (Oryza sativa) has led to the identification of key gene families presumed to be responsible for its production. The core structure of this saponin is derived from the triterpenoid pathway, with critical enzymes including β-amyrin synthases and various transferases for glycosylation.

Bioinformatic analyses of the rice genome have identified putative genes encoding the necessary enzymes. nih.govbiorxiv.org Specifically, studies have pinpointed six potential rice β-amyrin synthases and 145 putative rice-specific uridine (B1682114) diphosphate (B83284) (UDP) glucuronyltransferases/glycosyltransferases (UDP-GTs). nih.govbiorxiv.orgbiorxiv.org These UDP-GTs are crucial for the final glycosylation step, attaching the cellobioside sugar moiety to the bayogenin aglycone.

The identified UDP-GTs in rice have been further classified through phylogenetic analysis into 33 distinct subfamilies based on shared motifs. nih.govbiorxiv.org A significant portion of these genes, approximately 75, appear to be organized into physical gene clusters distributed across multiple chromosomes. nih.govbiorxiv.org This clustering is a common feature in plant secondary metabolism, suggesting a coordinated regulation of the biosynthetic pathway. While the complete gene cluster for this compound has not been fully elucidated, these findings provide a strong foundation, identifying the primary candidate genes involved in its synthesis. nih.govbiorxiv.org

Table 1: Putative Genes Involved in this compound Biosynthesis in Rice

| Gene Family | Number of Putative Genes Identified | Function | Reference |

|---|---|---|---|

| β-amyrin synthases | 6 | Catalyze the cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton, the precursor to the bayogenin aglycone. | nih.govbiorxiv.org |

Gene Expression Analysis (e.g., Transcriptomics) Under Pathogen Challenge

The production of this compound in rice is strongly linked to plant defense, with its accumulation induced by pathogen attack. nih.gov Gene expression studies, particularly transcriptomics via RNA sequencing, have been instrumental in revealing the dynamic regulation of its biosynthetic pathway during infection, most notably by the rice blast fungus, Pyricularia oryzae. nih.govbiorxiv.org

Upon challenge with P. oryzae, rice plants exhibit significant changes in the expression of genes related to saponin biosynthesis. nih.gov In both resistant and susceptible rice cultivars, various UDP-GT and β-amyrin synthase genes are expressed exclusively upon inoculation. nih.govbiorxiv.org Notably, two specific β-amyrin synthase genes were found to be significantly upregulated—by approximately 5- to 12-fold—in the resistant Pi-gm and susceptible CO39 rice cultivars in response to the pathogen. nih.govbiorxiv.org

Table 2: Differential Expression of Putative UDP-GTs in Rice Cultivars Under P. oryzae Challenge

| Rice Cultivar | Resistance Level | Number of Exclusively Expressed UDP-GTs Upon Inoculation | Reference |

|---|---|---|---|

| Pi-gm | Resistant | 102 | nih.govbiorxiv.org |

| CO39 | Susceptible | 83 | nih.govbiorxiv.org |

Comparative Biosynthetic Studies with Saponins in Other Plant Species (e.g., Medicago, Oat)

The discovery of this compound biosynthesis in rice, a monocot generally considered poor in triterpenoids, provides an interesting point of comparison with saponin production in other well-studied plants. nih.govbiorxiv.org The biosynthetic machinery, involving β-amyrin synthases, cytochrome P450s (P450s), and UDP-GTs, is a conserved theme across different plant species, though the specific enzymes and resulting saponin structures vary. tandfonline.comfrontiersin.org

In oats (Avena spp.), another monocot, the synthesis of antimicrobial triterpenoid saponins called avenacins serves as a defense mechanism against soil-borne pathogens. biorxiv.org Like in rice, the biosynthesis of avenacins relies on the activities of β-amyrin synthase and UDP-GTs. biorxiv.org The disruption of these key enzymes in oat has been shown to block avenacin production, highlighting their critical and conserved function. biorxiv.org

In the model legume Medicago truncatula (a dicot), a diverse array of over 30 triterpenoid saponins are produced, many of which are derived from the β-amyrin skeleton and include aglycones such as bayogenin, hederagenin, and medicagenic acid. nih.govoup.com Research in M. truncatula has utilized comprehensive gene expression clustering and co-expression analyses to identify candidate genes involved in saponin biosynthesis. nih.gov This approach successfully pinpointed P450s and UGTs whose expression patterns cluster tightly with that of β-amyrin synthase, indicating their involvement in modifying the triterpene skeleton. nih.govoup.com This mirrors the transcriptomic approaches used to study the pathogen-induced biosynthesis of this compound in rice, demonstrating a conserved strategy for both biosynthesis and its scientific investigation across divergent plant lineages. nih.govnih.gov

Table 3: Comparison of Triterpenoid Saponin Biosynthesis in Rice, Oat, and Medicago

| Feature | Rice (Oryza sativa) | Oat (Avena spp.) | Medicago truncatula |

|---|---|---|---|

| Primary Saponin Class | Triterpenoid | Triterpenoid | Triterpenoid |

| Key Aglycone(s) | Bayogenin | Avenacins (oleanane-type) | Bayogenin, Hederagenin, Medicagenic Acid, Soyasapogenols |

| Key Biosynthetic Enzymes | β-amyrin synthase, UDP-GTs | β-amyrin synthase, P450s, UDP-GTs | β-amyrin synthase, P450s, UDP-GTs |

| Primary Biological Role | Defense against fungal pathogens (e.g., P. oryzae) | Defense against soil-borne fungal pathogens | Plant defense, allelopathy |

| Gene Organization | Evidence of UDP-GT gene clustering | Biosynthetic genes organized in operon-like clusters | Evidence of gene clustering |

| Reference | nih.govbiorxiv.orgnih.gov | biorxiv.orgfrontiersin.org | nih.govoup.comnih.gov |

Molecular and Cellular Mechanisms of Bayogenin 3 O Cellobioside in Plant Immunity

Antifungal Activity Against Pyricularia oryzae (Rice Blast Fungus)

Inhibition of Fungal Conidia Germination

The initial step in a successful fungal infection is the germination of conidia, the asexual spores of P. oryzae. Research has shown that Bayogenin (B190646) 3-O-cellobioside effectively inhibits this crucial first step. nih.govbiorxiv.org In-vitro studies using a glycosylated form of bayogenin, specifically Bayogenin 3-O-β-D-glucopyranoside, revealed a dose-dependent inhibition of conidia germination. biorxiv.orgbiorxiv.org This inhibitory effect underscores the importance of the glycosylation of bayogenin for its bioactivity, as non-glycosylated bayogenin did not show a similar effect on germination. biorxiv.org

The antifungal activity is specific, as other related saponins (B1172615) like Hedegeranin and oleanolic acid did not negatively impact the conidia germination of P. oryzae in vitro. biorxiv.orgnih.gov This suggests that the specific chemical structure of glycosylated bayogenins, such as Bayogenin 3-O-cellobioside, is key to their potent and targeted antifungal properties. biorxiv.orgnih.gov

Disruption of Appressorium Formation and Attachment Cell Development

Following germination, P. oryzae forms a specialized infection structure called an appressorium. This dome-shaped, melanized cell generates immense turgor pressure, enabling it to mechanically penetrate the plant cuticle. mdpi.com this compound has been found to significantly disrupt the formation of these appressoria. nih.govbiorxiv.org

Studies have demonstrated that increasing concentrations of a glycosylated bayogenin derivative lead to a dose-dependent inhibition of appressorium formation in vitro. biorxiv.orgbiorxiv.org Crude leaf extracts from resistant rice cultivars, which contain higher levels of this compound after pathogen inoculation, were also effective at inhibiting appressorium formation. biorxiv.orgnih.gov In contrast, non-glycosylated bayogenin had no discernible impact on this developmental stage. biorxiv.org The inability of the fungus to form a functional appressorium effectively blocks its entry into the host plant, thus preventing infection.

Effects on Mycelial Growth

While this compound shows strong inhibitory effects on the early stages of fungal development, its impact on the subsequent growth of fungal mycelia appears to be less pronounced. Mycelial growth is the process of the fungus spreading within the host tissue after successful penetration. The primary mechanism of this compound seems to be focused on preventing the initial infection by targeting conidia germination and appressorium formation rather than inhibiting the growth of established fungal hyphae. journalssystem.com

Correlation with Rice Blast Resistance Phenotypes

The accumulation of this compound in rice plants has been directly linked to their level of resistance against the rice blast fungus. nih.govbiorxiv.orgnih.gov This correlation provides strong evidence for the role of this saponin (B1150181) as a key player in the plant's defense response.

Differential Accumulation in Resistant vs. Susceptible Cultivars

A significant finding is the differential accumulation of this compound in resistant and susceptible rice cultivars upon infection with P. oryzae. nih.gov Metabolomic analyses have revealed that while both resistant and susceptible cultivars produce this compound exclusively upon infection, the levels are substantially higher in resistant varieties. biorxiv.orgnih.gov

For instance, a completely resistant rice cultivar was found to have approximately 1000-fold higher levels of this compound compared to moderately resistant cultivars. biorxiv.orgnih.gov This direct correlation between the concentration of this compound and the degree of resistance strongly suggests its role as a crucial defense metabolite. nih.govnih.gov

Non-Cultivar-Specific Defense Mechanisms

Interactions with Host Cellular Defense Responses

The defense mechanisms of plants against pathogenic invasions are multifaceted, involving a complex interplay of signaling molecules and structural modifications. This compound, a saponin found in rice, has been identified as a key metabolite in the immune response, particularly against the rice blast fungus Pyricularia oryzae. d-nb.infonih.govbiorxiv.org Its role is intertwined with the host's cellular defense machinery, influencing several key protective pathways. The accumulation of this compound is well-correlated with blast resistance. d-nb.infonih.gov

Upon detection of a pathogen, one of the earliest and most critical responses in a plant is the generation of reactive oxygen species (ROS), often referred to as an oxidative burst. d-nb.infonih.gov This production of ROS serves multiple purposes: it can be directly toxic to invading pathogens, and it acts as a crucial signaling molecule to activate downstream defense pathways. nih.gov Host plants activate intricate signaling networks that lead to ROS generation and the activation of hormones. d-nb.infonih.gov These cascades subsequently regulate the expression of defense-related genes through transcription factors, leading to the synthesis of various antimicrobial compounds and secondary metabolites, including phytoalexins and phenolics. d-nb.infonih.gov

While this compound is a product of these defense signaling cascades, its direct role in modulating ROS dynamics is part of a broader, integrated defense response. researchgate.netdntb.gov.ua The activation of the plant's defensive machinery, which includes the production of this compound, is a major induced change in host plants during pathogen infection. researchgate.netdntb.gov.ua For instance, some herbivore-secreted proteins are known to inhibit the production of hydrogen peroxide (H2O2), a key ROS, in rice, demonstrating the importance of ROS in plant-pathogen interactions. mdpi.com The synthesis of this compound is thus situated within this cellular environment of heightened oxidative activity and signaling.

The plant cell wall serves as the first physical barrier against pathogen penetration. d-nb.info Consequently, the reinforcement and modification of the cell wall are critical components of plant defense. researchgate.netdntb.gov.ua Induced resistance mechanisms in plants often involve significant changes to the cell wall's composition to thwart pathogen ingress. researchgate.netdntb.gov.ua This can include the deposition of callose, the cross-linking of cell wall proteins, and an increase in lignification. nih.govmdpi.com

Research indicates that upon pathogen challenge, plants enhance their cell wall defenses. For example, the expression of cellulose (B213188) synthase genes like OsCesA9 can be increased to reinforce cell walls and establish a primary defense barrier against M. oryzae. mdpi.com Furthermore, enzymes crucial for lignin (B12514952) biosynthesis, such as cinnamoyl-CoA reductase, are key effectors in defense signaling in rice. sciopen.com The accumulation of this compound occurs in concert with these cell wall fortification processes as part of a comprehensive defense strategy. nih.gov Saponins as a class are recognized as important specialized metabolites involved in pathogen defense. biorxiv.org

A hallmark of systemic acquired resistance (SAR) and induced systemic resistance (ISR) in plants is the expression of a suite of pathogenesis-related (PR) proteins. researchgate.netdntb.gov.ua These proteins have diverse, often antimicrobial, functions, including enzymes like chitinases and glucanases that can degrade fungal cell walls. researchgate.netdntb.gov.ua The activation of PR genes is a key component of the plant's induced defense machinery. researchgate.netdntb.gov.ua

Metabolomic studies have correlated the accumulation of this compound with blast resistance, a process that also involves the upregulation of PR genes. nih.govresearchgate.net For instance, the expression of PR genes such as OsPR10 and the probenazole-inducible protein 1 (PBZ1) has been observed during the defense response in rice. researchgate.net The activation of these defense pathways, leading to both the synthesis of metabolites like this compound and the expression of PR proteins, is a coordinated effort to restrict disease development. nih.govresearchgate.netdntb.gov.ua This suggests that this compound is a component of a larger defense signaling network that also governs the activation of PR proteins.

Elucidation of Specific Molecular Targets within Pathogens or Host Signaling Pathways

Research has provided significant insights into the direct targets of this compound, primarily focusing on the pathogen itself. The compound exhibits a potent and specific inhibitory effect on the developmental stages of the rice blast fungus, Pyricularia oryzae. biorxiv.orgresearchgate.net This inhibitory action is crucial for preventing the fungus from successfully infecting the host plant.

In-vitro assays have demonstrated that this compound directly inhibits the germination of P. oryzae conidia and prevents the formation of appressoria, which are specialized cells required for the fungus to penetrate the plant cuticle. biorxiv.orgresearchgate.net The glycosylated nature of the molecule appears to be essential for this activity; the non-glycosylated form, Bayogenin, did not show a similar inhibitory effect on germination or appressorium formation. biorxiv.org This specificity is further highlighted by the finding that other closely related saponins, such as Hedegeranin and Oleanolic acid, also failed to inhibit these critical infectious processes in P. oryzae. biorxiv.org

Within the host plant, this compound is understood to be a downstream product of defense signaling pathways rather than an upstream modulator. Its biosynthesis is believed to be mediated by key enzymes involved in steroid and saponin production, such as β-amyrin synthases and UDP-glucuronyltransferases/glycosyltransferases (UDP/GTs). biorxiv.org The expression of genes encoding these enzymes was found to be specifically induced during rice blast fungus infection. biorxiv.org Therefore, the molecular mechanism involves the host recognizing the pathogen and activating a biosynthetic pathway that results in the production of this compound, which then acts as a direct antifungal agent against the invading pathogen. biorxiv.org

Research Findings on the Inhibitory Effects of this compound

| Compound | Target Organism | Concentration | Observed Effect | Citation |

| This compound | Pyricularia oryzae | 5 nM/L–10 nM/L | Significant inhibition of conidia germination and growth in complete medium. | mdpi.com |

| Glycosylated Bayogenin | Pyricularia oryzae | Not specified | Inhibits infectious development (conidia germination and appressorium formation). | biorxiv.org |

| Non-glycosylated Bayogenin | Pyricularia oryzae | Not specified | Did not affect germination or appressorium formation. | biorxiv.org |

| Hedegeranin | Pyricularia oryzae | 5-100 nM/L | Did not adversely affect conidia germination or appressorium morphogenesis. | biorxiv.org |

| Oleanolic acid | Pyricularia oryzae | 5-100 nM/L | Did not adversely affect conidia germination or appressorium morphogenesis. | biorxiv.org |

Research Methodologies and Analytical Approaches for Bayogenin 3 O Cellobioside Studies

Chromatographic and Spectroscopic Techniques for Quantification and Identification

The accurate identification and quantification of Bayogenin (B190646) 3-O-cellobioside, a key saponin (B1150181) involved in plant defense mechanisms, rely on a suite of advanced analytical techniques. nih.govbiorxiv.orgnih.gov These methods are crucial for understanding its biosynthesis, distribution, and role in plant physiology, particularly in response to pathogens. nih.govd-nb.info

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Bayogenin 3-O-cellobioside from complex plant extracts. nih.gov This method offers high resolution and sensitivity, making it suitable for analyzing the diverse range of saponins (B1172615) present in plant tissues. frontiersin.org

In a typical HPLC analysis, reversed-phase columns, such as C18, are employed to separate compounds based on their hydrophobicity. The mobile phase often consists of a gradient of methanol (B129727) and water, which allows for the effective elution of various saponins. For detection, Evaporative Light Scattering Detection (ELSD) is a common choice as it is a universal detector that responds to any non-volatile analyte, making it ideal for saponins which lack a strong UV chromophore. Quantitative analysis using HPLC-ELSD has demonstrated excellent linearity, with correlation coefficients (R²) greater than 0.999 over a concentration range of 0.1–10 mg/mL, and a low limit of detection of 0.05 µg.

A study on rice cultivars responding to the blast fungus Pyricularia oryzae utilized HPLC to analyze the metabolome of both susceptible and resistant plants. nih.gov Leaf tissues were harvested, ground, and extracted with 50% methanol. nih.gov The extracts were then subjected to analysis on a Waters 2777 C UPLC system, demonstrating the high throughput capabilities of modern liquid chromatography. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | |

| Mobile Phase | Methanol-water gradient (e.g., 75:25, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | Evaporative Light Scattering Detection (ELSD) | |

| Purity Achieved | ≥95% |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of this compound. nih.govfrontiersin.org Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry combined with Ultra-High-Performance Liquid Chromatography (UHPLC) provide high mass accuracy and resolution, enabling the confident identification of metabolites in complex mixtures. nih.govresearchgate.net

In studies of Medicago truncatula and rice, UHPLC-QTOF-MS has been instrumental in profiling saponins. nih.govfrontiersin.org This technique allows for the generation of a molecular formula from the accurate mass measurement of the molecular ion. For instance, the molecular ion peak for the aglycone bayogenin is observed at an m/z of 489.3 [M+H]⁺ in positive ion mode. The fragmentation pattern observed in the MS/MS spectrum provides further structural information, helping to distinguish between different saponin isomers. libretexts.orgyoutube.com

Metabolomic studies investigating the response of rice to P. oryzae infection utilized a Waters Xevo G2-XS QTOF mass spectrometer. nih.gov This analysis revealed that the levels of this compound were significantly higher in resistant rice cultivars compared to susceptible ones after inoculation, highlighting the compound's role in the plant's defense response. nih.govbiorxiv.org Specifically, the levels were approximately 1000-fold higher in the highly resistant Pi-gm cultivar. nih.gov

| Parameter | Condition/Value | Source |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | e-jkfn.org |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | nih.gov |

| Scan Range | m/z 100-1000 | e-jkfn.org |

| Bayogenin [M+H]⁺ | m/z 489.3 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including complex natural products like this compound. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the precise connectivity and stereochemistry of the molecule. d-nb.info

For the aglycone, bayogenin, characteristic signals in the ¹H NMR spectrum include an olefinic proton at approximately δ 5.28 (H-12) and several signals for protons attached to hydroxyl-bearing carbons in the δ 3.20–3.50 range. The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, with chemical shifts indicating the type of carbon (e.g., sp², sp³, carbonyl). libretexts.orgrsc.org The attachment of the cellobioside sugar moiety to the C-3 position of bayogenin is confirmed through long-range correlations observed in HMBC spectra. researchgate.net While specific NMR data for this compound is not detailed in the provided search results, the general principles of NMR for saponin structure confirmation are well-established. d-nb.infoacs.org

Multi-Omics Approaches in Decoding Complex Interactions

The biosynthesis and regulation of this compound are intricate processes involving numerous genes and proteins. nih.gov Multi-omics approaches, which integrate data from different molecular levels (e.g., genome, transcriptome, proteome, metabolome), are essential for a holistic understanding of these complex biological systems. frontiersin.org

The integration of proteomics and metabolomics provides a powerful platform to study plant responses to biotic stress. d-nb.infonih.gov Proteomics identifies and quantifies the proteins present in a sample, while metabolomics profiles the small molecule metabolites. d-nb.infonih.gov By combining these datasets, researchers can link changes in protein expression to alterations in metabolic pathways, providing insights into the mechanisms of stress response. nih.gov

In the context of rice and its interaction with P. oryzae, integrated omics studies have been crucial. d-nb.infonih.gov These studies have shown that upon pathogen attack, there are global changes in both the proteome and the metabolome of the rice plant. d-nb.infonih.gov For example, the accumulation of this compound, as detected by metabolomics, is correlated with the upregulation of specific defense-related proteins identified through proteomics. nih.govresearchgate.net These proteins can include enzymes involved in the saponin biosynthesis pathway, such as β-amyrin synthases and UDP-glycosyltransferases. nih.govnih.gov This integrated approach helps to build a comprehensive picture of the plant's defense strategy, from gene to metabolite. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is vital for identifying genes involved in the biosynthesis of this compound. nih.govnih.gov By comparing the transcriptomes of plants under different conditions (e.g., with and without pathogen stress), researchers can identify genes that are upregulated or downregulated in response to the stimulus. nih.gov

In Medicago truncatula, a model legume for studying saponin biosynthesis, transcriptomic analyses have been used to identify candidate genes for various steps in the pathway, including oxidation and glycosylation. nih.govresearchgate.netnih.gov Co-expression analysis, which identifies genes with similar expression patterns to known pathway genes, has been particularly effective. nih.govoup.com For instance, by looking for genes co-expressed with β-amyrin synthase, a key enzyme in triterpene synthesis, several cytochrome P450s and glycosyltransferases have been identified as likely candidates for modifying the saponin backbone and adding sugar moieties. nih.govnih.gov

In Vitro and In Planta Assays for Biological Activity Assessment

The biological activity of this compound, particularly its role in plant defense, has been investigated through a series of carefully designed assays. These studies are crucial for determining the compound's direct effects on pathogens and its function within the plant's immune response.

In vitro assays have been instrumental in demonstrating the direct antifungal properties of this compound. For instance, researchers have utilized conidia germination and appressorium formation assays to test the compound's effect on the rice blast fungus, Pyricularia oryzae. biorxiv.orgbiorxiv.org In these experiments, conidia of the fungus are exposed to varying concentrations of the compound on a hydrophobic surface that mimics the plant cuticle. biorxiv.org Observations have shown a dose-dependent inhibition of both conidia germination and the formation of appressoria, which are specialized infection structures. biorxiv.orgbiorxiv.org Notably, these studies have highlighted the critical role of the cellobioside sugar moiety, as non-glycosylated Bayogenin did not exhibit the same inhibitory effects. biorxiv.orgnih.gov

To complement these findings, in planta assays are conducted to assess the compound's activity within the host plant. These often involve inoculating different rice cultivars, both resistant and susceptible to P. oryzae, with the pathogen. biorxiv.orgnih.gov By analyzing the levels of this compound in infected tissues, a direct correlation between the concentration of the compound and the plant's resistance has been established. biorxiv.orgnih.govnih.gov Resistant cultivars show a significantly higher accumulation of this compound upon infection compared to susceptible ones. biorxiv.orgnih.gov Further in planta studies involve using crude extracts from inoculated and non-inoculated rice seedlings to treat fungal conidia, confirming that extracts from infected resistant plants inhibit fungal development. biorxiv.orgbiorxiv.org

Table 1: Summary of In Vitro and In Planta Assay Findings

| Assay Type | Organism/System | Key Findings | Reference |

|---|---|---|---|

| In Vitro Conidia Germination and Appressorium Formation Assay | Pyricularia oryzae | This compound inhibits conidia germination and appressorium formation in a dose-dependent manner. | biorxiv.orgbiorxiv.org |

| In Vitro Comparison with Aglycone | Pyricularia oryzae | Non-glycosylated Bayogenin shows no significant inhibitory effect, highlighting the importance of the sugar moiety. | biorxiv.orgnih.gov |

| In Planta Inoculation Studies | Resistant and Susceptible Rice Cultivars (Oryza sativa) | Levels of this compound are significantly higher in resistant cultivars upon infection with P. oryzae. | biorxiv.orgnih.govnih.gov |

| In Planta Crude Extract Assay | Pyricularia oryzae and Rice Seedlings | Crude extracts from infected resistant rice seedlings inhibit fungal development. | biorxiv.orgbiorxiv.org |

Genetic Engineering and Gene Editing Strategies for Elucidating Functionality

To delve deeper into the biosynthetic pathway of this compound and its precise role in plant defense, researchers are turning to genetic engineering and gene editing technologies. These powerful tools allow for the targeted manipulation of genes suspected to be involved in the compound's production.

A key strategy involves the use of CRISPR/Cas9-mediated targeted mutagenesis. frontiersin.orgnih.govresearchgate.net This technology enables the precise knockout of specific genes to observe the resulting impact on the plant's metabolome and phenotype. frontiersin.orgnih.gov For example, in the model legume Medicago truncatula, CRISPR/Cas9 has been used to target genes encoding enzymes like β-amyrin synthase and various cytochrome P450s and UDP-glycosyltransferases (UGTs), which are believed to be key players in saponin biosynthesis. biorxiv.orgfrontiersin.orgnih.gov

Studies have shown that knocking out genes such as CYP93E2 in M. truncatula can significantly alter the saponin profile, demonstrating the feasibility of using this approach to engineer metabolic pathways. frontiersin.orgnih.govnih.gov While these studies have not yet been specifically performed for this compound in rice, they provide a clear proof-of-concept. The identification of numerous UGTs that are exclusively expressed in rice upon infection with P. oryzae suggests that these are prime candidates for future gene editing studies to confirm their role in the glycosylation of Bayogenin. biorxiv.orgnih.gov

The overarching goal of these genetic strategies is to identify the complete set of genes responsible for the biosynthesis of this compound. biorxiv.org This knowledge is not only fundamental to understanding its function but also opens the door for engineering enhanced disease resistance in crops. biorxiv.orgnih.gov By manipulating the expression of these genes, it may be possible to increase the production of this protective saponin in susceptible crop varieties, offering a sustainable approach to disease management. biorxiv.orgnih.gov

Table 2: Genetic Manipulation Strategies and Their Potential Applications

| Technique | Target Genes | Model Organism | Objective and Findings | Reference |

|---|---|---|---|---|

| CRISPR/Cas9 | CYP93E2, CYP72A61 | Medicago truncatula | To elucidate the roles of these genes in saponin biosynthesis. Knockout of CYP93E2 altered the saponin profile. | frontiersin.orgnih.govresearchgate.net |

| RNA Sequencing | β-amyrin synthases, UDP-glycosyltransferases (UGTs) | Rice (Oryza sativa) | To identify genes differentially expressed upon pathogen infection. Numerous UGTs were found to be exclusively expressed in infected rice. | biorxiv.orgnih.gov |

| Metabolic Engineering (Future Application) | Genes involved in this compound biosynthesis | Cereal Crops (e.g., Rice) | To enhance the production of this compound to improve disease resistance. | biorxiv.orgnih.gov |

Future Directions and Potential Applications in Crop Improvement

Strategies for Enhancing Bayogenin (B190646) 3-O-cellobioside Production in Rice

The direct correlation between the concentration of Bayogenin 3-O-cellobioside in infected rice and the plant's resistance level highlights the potential of increasing its production to bolster crop defense. nih.govnih.govbiorxiv.org Higher accumulation of this saponin (B1150181) is observed in resistant rice cultivars compared to susceptible ones following inoculation with P. oryzae. biorxiv.org

Metabolic engineering offers a direct route to enhance the synthesis of this compound in rice. The proposed biosynthetic pathway involves the enzymatic actions of β-amyrin synthases and UDP-glucosyltransferases (UDP-GTs). researchgate.net These enzymes are critical for converting precursors into the final saponin. nih.govbiorxiv.org Studies have revealed that the genes encoding these enzymes are expressed specifically upon infection with the rice blast fungus. nih.gov For instance, RNA sequencing of infected resistant rice cultivars showed the exclusive expression of 102 UDP-GTs, suggesting their role in the heightened production of the defense compound. nih.govbiorxiv.org

Future strategies could focus on the overexpression of key genes in this pathway. Identifying and characterizing the most efficient β-amyrin synthase and UDP-GT genes from highly resistant cultivars would be the first step. Subsequent genetic modification to overexpress these genes in susceptible but high-yield rice varieties could lead to enhanced, broad-spectrum resistance.

| Enzyme Class | Proposed Function | Supporting Evidence |

|---|---|---|

| β-amyrin synthases | Catalyzes the initial step in the saponin pathway, cyclizing 2,3-oxidosqualene (B107256) to form the β-amyrin skeleton. researchgate.net | Putative β-amyrin synthase genes were found to be specifically expressed during rice blast fungus infection. nih.gov |

| UDP-glucosyltransferases (UDP-GTs) | Catalyzes the glycosylation of the bayogenin aglycone to form the final this compound. nih.govresearchgate.net | A high number of UDP-GT genes are expressed exclusively in resistant rice cultivars upon inoculation. nih.govbiorxiv.org |

Breeders can screen diverse rice germplasm to identify varieties that naturally produce high levels of this compound upon elicitation or infection. These high-producing lines can then be crossed with elite cultivars that possess other desirable agronomic traits. The levels of the saponin could serve as a biochemical marker to select for blast-resistant progeny in breeding programs, potentially accelerating the development of new, resilient rice varieties. nih.gov

Exploration of Broad-Spectrum Disease Resistance Potential

Current research has firmly established the anti-blast properties of this compound. nih.govnih.govbiorxiv.org However, its potential for conferring resistance against a wider array of pathogens remains largely unexplored. Saponins (B1172615) as a class of molecules are known for their potent and broad fungicidal and insecticidal activities. nih.govbiorxiv.orgcambridge.org For example, different saponins have shown efficacy against various plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. mdpi.com

Given that this compound is a non-cultivar-specific defense metabolite in rice, it is plausible that its protective effects extend beyond P. oryzae. nih.govbiorxiv.org Future research should investigate its efficacy against other significant rice pathogens, such as those causing sheath blight (Rhizoctonia solani) and bacterial blight (Xanthomonas oryzae pv. oryzae). This exploration could establish the compound as a broad-spectrum defense molecule, significantly increasing its value for crop improvement. cambridge.orgmdpi.com

Role of this compound in Sustainable Plant Disease Management

The engineering of saponin expression in cereal crops represents an attractive and sustainable strategy for disease control. nih.govnih.govbiorxiv.org Relying on a plant's innate defense mechanisms can reduce the heavy dependence on synthetic chemical fungicides, which pose risks to the environment and human health. researchgate.net The manipulation of naturally occurring defense mechanisms is considered an effective and sustainable approach to managing plant diseases. researchgate.net

By enhancing the production of this compound, rice plants can be primed to defend themselves more effectively against pathogens. This approach aligns with the principles of sustainable agriculture by providing an eco-friendly method of disease management that leverages the plant's own metabolic capabilities. nih.govbiorxiv.org The development of crops with enhanced endogenous defenses could lead to more stable yields and reduce the economic and environmental costs associated with chemical pesticide applications. nih.govresearchgate.net

Investigation of Cross-Talk with Other Defense Metabolites

Plants respond to pathogen attacks by activating a complex network of defense pathways that often involve the production of multiple antimicrobial compounds. Research shows that in addition to this compound, resistant rice cultivars produce a suite of other defense-related metabolites when challenged with P. oryzae. nih.gov This suggests a "metabolomic advantage" over susceptible cultivars. nih.gov

This coordinated defense response likely involves cross-talk between different biosynthetic pathways. Understanding these interactions is crucial for a holistic approach to enhancing plant immunity. Future investigations should aim to elucidate the regulatory networks that connect the biosynthesis of this compound with these other defense compounds. Such knowledge could enable more sophisticated metabolic engineering strategies that simultaneously enhance multiple defense pathways for a more robust and durable resistance.

| Compound Name | Compound Class | Association with Resistance |

|---|---|---|

| Sakuranin | Flavanone (Phytoalexin) | Specifically produced in resistant rice cultivars challenged with rice blast fungus. nih.govbiorxiv.org |

| Carlinoside | Flavone glycoside | Specifically produced in resistant rice cultivars challenged with rice blast fungus. nih.govbiorxiv.org |

| Aurantio-obtusin-β-D-glucoside | Anthraquinone glycoside | Specifically produced in resistant rice cultivars challenged with rice blast fungus. nih.govbiorxiv.org |

| Abscisic acid glucoside ester | Hormone conjugate | Specifically produced in resistant rice cultivars challenged with rice blast fungus. nih.govbiorxiv.org |

| Probenazole-inducible protein 1 (PBZ1) | Defense-related protein | Accumulates in both resistant and susceptible cultivars and is correlated with blast resistance. researchgate.netnih.gov |

| Phenylpropanoids | Phenolic compounds | Accumulate in both resistant and susceptible cultivars and are correlated with blast resistance. researchgate.netnih.gov |

Unraveling Ecological and Evolutionary Roles of this compound in Plant-Microbe Interactions

The discovery of this compound in rice, a species generally considered poor in triterpenoids, challenges previous assumptions and provides new insights into the evolution of plant defenses. nih.govbiorxiv.org The presence of defense saponins in both rice and oats (Avenacins) suggests that this chemical defense strategy may be more widespread among monocotyledonous plants than previously thought. nih.gov

The production of this saponin is a clear example of pathogen-mediated metabolomic reprogramming in a host plant. nih.govresearchgate.net This dynamic interaction is part of an ongoing evolutionary arms race between plants and their pathogens. As pathogens evolve to overcome host defenses, plants evolve novel chemical weapons, such as new saponins, to counter them. mdpi.com

Understanding the ecological role of this compound in the broader context of the plant's interactions with its microbial community is a key future direction. Does it influence beneficial microbes in the rhizosphere or phyllosphere? How does its production impact the plant's fitness in the absence of pathogens? Answering these ecological and evolutionary questions will be vital for deploying this defense mechanism in a way that is both effective and durable in agricultural ecosystems.

Q & A

Q. How can β-amyrin synthases and UDP-GTs be engineered to enhance saponin production in crops?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。